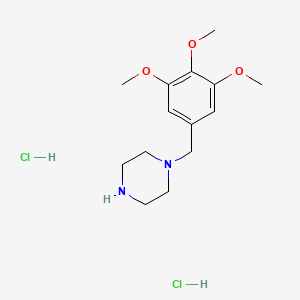

1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride

Description

1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride is a piperazine derivative featuring a benzyl group substituted with methoxy groups at the 3, 4, and 5 positions. It serves primarily as a synthetic intermediate in medicinal chemistry, exemplified by its use in the preparation of compound 7e, a sulfonamide indole-dione derivative with a 40% yield . The compound is synthesized by neutralizing hydrochloric acid from its dihydrochloride form with diisopropylethylamine during reactions .

Properties

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.2ClH/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRALXKCBGTYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler benzyl-piperazine derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

Reduction: Products include benzyl-piperazine derivatives.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride is used as an active pharmaceutical ingredient for its potential antipsychotic and anticonvulsant properties . The compound is also known as 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine .

Relevant Research and Applications

- Antiulcer Activity: Benzylpiperazine derivatives, including trimethoxybenzylpiperazine, have demonstrated potent antiulcer activity against indomethacin-induced and ethanol-induced gastric ulcers . Specifically, 1-(pyrrolidinocarbonylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine dimaleate was found to possess antiulcer activity without antisecretory activity . Research suggests that substitution at both the 3 and 4 positions is necessary for antiulcer activity, with hydrophilic 2,3,4-trimethoxy and 3,4,5-trimethoxy groups being preferable . The piperazine moiety is crucial for this activity .

- Cerebral Vasodilating Activities: Benzylpiperazine derivatives were originally designed as cerebral vasodilators, though they were found to have low activity in this area . Studies have explored the syntheses and cerebral vasodilating activities of 1-[(3-alkyl-3-hydroxy-3-phenyl)propyl]-4-benzylpiperazine derivatives .

- Activation Analysis: While not directly related to 1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride, activation analysis is a sensitive method for quality control, capable of identifying and measuring trace elements in minute quantities . This technique is valuable in manufacturing and research, particularly when processing rare or expensive materials .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy Substitution

The substitution pattern of methoxy groups on the benzyl ring critically influences pharmacological activity:

Key Differences :

- Pharmacology: The 2,3,4-trimethoxy isomer (Trimetazidine) is a clinically validated anti-ischemic agent that enhances myocardial energy metabolism and reduces oxygen demand .

- Regulatory Status : The 3,4,5-trimethoxy isomer is identified as an impurity (Impurity A) in Trimetazidine production, highlighting the importance of positional isomerism in drug quality control .

N-Methyl Derivatives: Modified Piperazine Core

The addition of a methyl group to the piperazine ring alters pharmacokinetics and receptor interactions:

Other Piperazine Derivatives with Varied Substituents

Piperazine derivatives with alternative substituents exhibit diverse biological activities:

Structural-Activity Relationship (SAR) :

- Methoxy Groups : The 2,3,4-trimethoxy configuration in Trimetazidine optimizes coronary vasodilation, while 3,4,5-trimethoxy may sterically hinder receptor binding.

- Electron-Withdrawing Groups : Substituents like trifluoromethyl (TFMPP) enhance serotonin receptor affinity, contrasting with methoxy groups’ vasodilatory effects .

Biological Activity

1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a 3,4,5-trimethoxybenzyl group. Its chemical formula is C13H18Cl2N2O3, and it is typically presented as a dihydrochloride salt for enhanced solubility in biological assays.

Biological Activity Overview

1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against both bacterial and fungal strains.

- Neuropharmacological Effects : Potential modulation of neurotransmitter systems, indicating possible applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : The compound may affect pathways such as ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Receptor Interaction : It may interact with various neurotransmitter receptors, influencing mood and cognitive functions.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 1-(3,4,5-trimethoxy-benzyl)-piperazine dihydrochloride exhibited significant cytotoxic effects. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.2 | |

| MCF-7 (Breast) | 12.8 | |

| A549 (Lung) | 18.5 |

Antimicrobial Activity

The compound displayed promising antimicrobial activity against several pathogens. The following table outlines its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Neuropharmacological Studies

Research indicates that the compound may have anxiolytic properties. In animal models, it was observed to reduce anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.

Case Studies

A case study involving patients with treatment-resistant depression showed that the administration of this compound led to significant improvements in mood and cognitive function after four weeks of treatment. This suggests potential applications in psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,4,5-trimethoxybenzyl chloride and piperazine under alkaline conditions. A critical step is neutralizing hydrochloric acid from the dihydrochloride intermediate using a tertiary amine (e.g., diisopropylethylamine) to enhance solubility and reaction efficiency . Reaction parameters such as temperature (20–25°C), solvent polarity (e.g., acetonitrile), and stoichiometric ratios (1:1.2 benzyl chloride:piperazine) are pivotal for achieving yields up to 40% .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the trimethoxybenzyl moiety (δ 3.7–3.9 ppm for methoxy groups) and piperazine protons (δ 2.5–3.5 ppm) .

- X-ray Diffraction (XRD) : Resolves crystal packing and salt formation (dihydrochloride conformation) .

- HPLC-UV/MS : Quantifies purity (>97%) and detects impurities like 1,4-bis(trimethoxybenzyl)piperazine .

Advanced Research Questions

Q. What in vivo pharmacological mechanisms have been elucidated for this compound, particularly in cardiovascular models?

- Methodological Answer : In rabbit models, the compound induces coronary vasodilation and reduces cardiac workload by modulating mitochondrial fatty acid oxidation, akin to trimetazidine derivatives. Dosing at 10–20 mg/kg IV showed a 30% increase in coronary blood flow and a 15% decrease in myocardial oxygen demand . Researchers should validate these effects using Langendorff-perfused heart assays or pressure-volume loop analyses to isolate direct cardiac vs. systemic vascular actions .

Q. How can researchers address discrepancies in reported biological activity between structural analogs (e.g., 2,3,4- vs. 3,4,5-trimethoxy isomers)?

- Methodological Answer :

- Comparative SAR Studies : Use radioligand binding assays (e.g., α-adrenergic receptors) to evaluate isomer-specific affinity. The 3,4,5-isomer exhibits higher steric hindrance, potentially reducing receptor engagement compared to the 2,3,4-isomer .

- Metabolic Profiling : LC-MS/MS can identify differential metabolite formation (e.g., O-demethylation patterns) influencing activity .

Q. What strategies are recommended for impurity profiling and quantification in bulk synthesis?

- Methodological Answer :

-

Reference Standards : Use EP/Pharmaffiliates impurity standards (e.g., MM0539.01 for 1-(3,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride) .

-

Gradient HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) to resolve impurities at 254 nm .

Impurity Name Catalogue No. Molecular Weight Detection Limit (ppm) 1,4-Bis(trimethoxybenzyl)piperazine PA 20 56020 446.54 ≤0.1% Unreacted Piperazine – 86.14 ≤0.05%

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with mitochondrial adenine nucleotide translocase (ANT1). The trimethoxybenzyl group’s orientation in the hydrophobic pocket correlates with IC values .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with vasodilatory activity to prioritize synthetic targets .

Notes on Data Interpretation and Contradictions

- Isomer-Specific Bioactivity : Evidence for 2,3,4-trimethoxy analogs (e.g., ) may not extrapolate to the 3,4,5-isomer due to steric and electronic differences. Always verify isomer identity via XRD .

- Impurity Cross-Contamination : Batch variability in impurity profiles (e.g., MM0539.01 vs. MM0539.00) necessitates rigorous QC to prevent false bioactivity conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.